molecular formula C9H4ClN3S B1596777 4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 55115-80-5

4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Cat. No.: B1596777
CAS No.: 55115-80-5
M. Wt: 221.67 g/mol
InChI Key: QCUXTBKFKCTJIQ-UHFFFAOYSA-N
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Description

4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine (CPTP) is a heterocyclic compound composed of a pyridine and a thienopyrimidine ring. It has a wide range of applications in organic synthesis and medicinal chemistry due to its unique chemical and physical properties. CPTP is used as a building block for the synthesis of various biologically active compounds such as drugs, pesticides, and agrochemicals. In addition, CPTP has been used as a starting material for the synthesis of various pharmaceuticals, including anticancer agents, antiviral agents, and antifungal agents.

Scientific Research Applications

Synthesis of Novel Derivatives

  • Synthesis of Aryloxypyrido Thieno Pyrimidines: A study demonstrated the synthesis of twelve novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidines, revealing the potential for diverse chemical modifications and applications in various fields of research (Bao Wen-yan, 2010).

Biological and Medicinal Applications

  • Inhibitors of VEGF Receptor-2 Kinase: Derivatives of 4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine have been identified as potent inhibitors of VEGF receptor-2 kinase, crucial in the signaling pathway for new blood vessel formation in tumors (Yang-Heon Song, 2007).
  • Potential Ligands for 5-HT3 Receptor: These derivatives are also investigated as selective and potent ligands for the 5-HT3 receptor, which may have therapeutic applications in treating psychosis, memory impairment, and drug abuse (Yang-Heon Song, 2007).

Pharmacological Research

  • Anticonvulsant Activity: Synthesis and investigation of anticonvulsant activity of pyrano[4″,3″:4',5']pyrido-[3',2':4,5]thieno[3,2-d]pyrimidine derivatives have been conducted, highlighting their potential in developing new anticonvulsant drugs (S. Dashyan et al., 2016).

Chemotherapy and Anticancer Research

  • Anticancer Activity: Various studies have focused on the synthesis of new compounds with pyrido[3',2':4,5]thieno[3,2-d]pyrimidine structure, assessing their anticancer activity against different cancer cell lines, such as breast adenocarcinoma and colon carcinoma (Afaf K. Elansary et al., 2012).

Biochemical Analysis

Biochemical Properties

4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with integrin inhibitors, which are useful for treating fibrosis . The compound’s interactions with these biomolecules are primarily through binding to specific active sites, leading to inhibition or activation of enzymatic activities.

Cellular Effects

The effects of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of CDK enzymes, leading to apoptosis in cancer cell lines . This modulation of cell signaling pathways and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine change over time. The compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Metabolic Pathways

4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function .

Subcellular Localization

The subcellular localization of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Properties

IUPAC Name

6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3S/c10-8-7-6(12-4-13-8)5-2-1-3-11-9(5)14-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUXTBKFKCTJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381476
Record name 4-chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55115-80-5
Record name 4-chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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